molecular formula C30H24ClNO4 B8177464 N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine

N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine

Cat. No.: B8177464
M. Wt: 498.0 g/mol
InChI Key: YJQNMNJDBMSIFY-MUUNZHRXSA-N
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Description

Contextualizing Unnatural Amino Acids within Modern Peptide Science

The twenty proteinogenic amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins and peptides in virtually all living organisms. sigmaaldrich.com However, the field of peptide science has expanded far beyond this natural set. Unnatural amino acids (UAAs), which are not one of the 20 standard amino acids, are either found naturally but not in proteins, or are chemically synthesized. sigmaaldrich.comcreative-peptides.com These synthetic derivatives have become indispensable tools in modern drug discovery and protein engineering. sigmaaldrich.com

The incorporation of UAAs into peptide chains is a powerful strategy to enhance the properties of peptides. creative-peptides.com Peptides composed solely of natural amino acids can be susceptible to degradation by proteases in the body, limiting their therapeutic potential. By introducing UAAs, scientists can create peptidomimetics—molecules that mimic the structure of natural peptides but have improved characteristics such as increased stability, better bioavailability, and enhanced potency. creative-peptides.com The structural diversity offered by UAAs is virtually limitless, allowing for fine-tuning of a peptide's three-dimensional structure to achieve a perfect fit for its biological target. creative-peptides.com This has significant implications for drug design, where UAAs can be used to develop novel therapeutics with high specificity and efficacy. chemimpex.comcreative-peptides.com

Significance of D-Amino Acid Derivatives in Biochemical Research

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two mirror-image forms, designated as L (levo-rotatory) and D (dextro-rotatory) enantiomers. chemimpex.com In the vast majority of biological systems, proteins are constructed exclusively from L-amino acids. chemimpex.com D-amino acids were once considered rare and of minor importance. selleckchem.com However, it is now understood that D-amino acids are present in various organisms, from bacteria to humans, and perform significant biological functions. selleckchem.comnih.gov

A key advantage of incorporating D-amino acids into synthetic peptides is their resistance to degradation by proteases, the enzymes that break down proteins and peptides. synzeal.com Since these enzymes are stereospecific for L-amino acids, peptides containing D-amino acids are less likely to be broken down, leading to a longer half-life in the body. This enhanced stability is a highly desirable trait for peptide-based drugs. synzeal.comechemi.com

In bacteria, D-amino acids like D-alanine and D-glutamate are essential components of the peptidoglycan cell wall, contributing to its structural integrity. nih.govechemi.com The presence of D-amino acids in bacterial structures offers a selective target for antibiotics. synzeal.com In mammals, D-amino acids such as D-serine act as neurotransmitters and neuromodulators in the brain, playing roles in processes like learning and memory. selleckchem.comnih.gov The study of D-amino acid metabolism is relevant to understanding neurological disorders. selleckchem.com Consequently, the use of D-amino acid derivatives, like N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine, in biochemical research allows for the development of protease-resistant peptides and probes to study biological systems where D-amino acids play a key role. chemimpex.comechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-[4-(4-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24ClNO4/c31-22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(33)34)32-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,32,35)(H,33,34)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQNMNJDBMSIFY-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Advancements in Asymmetric Synthesis of N Fmoc 4 4 Chlorophenyl D Phenylalanine

Strategies for Enantiomerically Pure Preparation

Achieving the desired D-configuration with high enantiomeric purity is the primary challenge in synthesizing this compound. The principal strategies employed involve either the temporary incorporation of a chiral directing group or the use of a chiral catalyst to influence the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Asymmetric Synthesis

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary—a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgsigmaaldrich.com Once the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Several types of auxiliaries are prominent in amino acid synthesis. Oxazolidinones, popularized by David A. Evans, are highly effective. wikipedia.org For the synthesis of N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine, a glycine-derived N-acyloxazolidinone could be enolized and subsequently alkylated with a suitable electrophile, such as 4-bromomethyl-4'-chlorobiphenyl. The chiral oxazolidinone shields one face of the enolate, leading to a highly diastereoselective alkylation.

Another powerful auxiliary is camphorsultam, also known as Oppolzer's sultam. wikipedia.org This auxiliary has proven superior in some applications, offering high levels of asymmetric induction in alkylation and Michael addition reactions. wikipedia.org Similarly, amides derived from pseudoephedrine and its analog, pseudoephenamine, are widely used for diastereoselective alkylations, including those that form challenging quaternary carbon centers. nih.gov The general process involves acylation of the auxiliary, stereoselective alkylation of the resulting enolate, and subsequent hydrolytic cleavage to yield the enantiomerically enriched amino acid. nih.gov

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Key Features Typical Application
Evans Oxazolidinones High diastereoselectivity in alkylation, aldol, and acylation reactions. Asymmetric alkylation of glycine (B1666218) enolates.
Oppolzer's Camphorsultam Crystalline derivatives, high stereoselectivity in various reactions including Michael additions. wikipedia.org Stereoselective alkylation and Claisen rearrangements. wikipedia.org
Pseudoephedrine/Pseudoephenamine Forms crystalline amides; effective for creating α-substituted and quaternary stereocenters. nih.gov Asymmetric alkylation to produce enantiomerically enriched carboxylic acids. nih.gov
(S,S)- and (R,R)-1,1'-Binaphthyl-2,2'-diol (BINOL) Axially chiral diol used in preparing chiral reagents and catalysts. wikipedia.org Asymmetric synthesis of various compounds. wikipedia.org

Asymmetric Phase Transfer Catalysis in Stereoselective Routes

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of chiral α-amino acids due to its operational simplicity, mild reaction conditions, and scalability. nih.govcrdeepjournal.org This method involves a catalyst, typically a chiral quaternary ammonium (B1175870) salt, that transports an anion from an aqueous or solid phase into an organic phase for reaction. crdeepjournal.org

For the synthesis of D-phenylalanine derivatives, the asymmetric alkylation of a glycine Schiff base (an imine of glycine) with a benzyl (B1604629) halide is a common approach. nih.gov The process utilizes chiral Cinchona alkaloid-derived phase-transfer catalysts, which have undergone several generations of development to improve enantioselectivity. phasetransfer.comcore.ac.uk In the synthesis of the target compound, a Schiff base of a glycine ester would be deprotonated by a base (e.g., KOH or CsOH·H₂O), and the resulting enolate would be shuttled into the organic phase by the chiral catalyst to react with 4-bromomethyl-4'-chlorobiphenyl. The stereochemistry is controlled by the catalyst structure; cinchonine-derived catalysts typically yield (R)-amino acids (D-configuration), while pseudoenantiomeric cinchonidine-derived catalysts afford (S)-amino acids (L-configuration). nih.gov The "Maruoka catalysts," which feature a spiro-biphenyl structure, represent a later generation that provides high enantiomeric excess (>90% ee) and are thermally stable. nih.govphasetransfer.com

Table 2: Generations of Cinchona Alkaloid-Based Phase-Transfer Catalysts

Catalyst Generation Structural Feature Typical Performance
First Generation Simple benzyl substituents on the quinuclidine (B89598) nitrogen. Moderate enantioselectivity. core.ac.uk
Second Generation Large π-surface groups (e.g., anthracenylmethyl) on the nitrogen and modified hydroxyl group. Improved enantioselectivity and activity. core.ac.uk
Third Generation Dimeric structures with a linker between two Cinchona units. High catalytic activity. core.ac.uk
Fourth Generation (e.g., Maruoka Catalyst) Spiro-biphenyl ammonium salts with binaphthyl moieties. Excellent enantioselectivity (>90% ee), high yield, and thermal stability. nih.govphasetransfer.com

Development of Precursors and Intermediate Derivatizations

The synthesis of this compound relies on the efficient construction of key precursors, particularly the chlorinated biphenyl (B1667301) side chain.

Utilization of Chlorinated Phenylalanine Scaffolds

The core chlorinated scaffold is the 4'-chloro-[1,1'-biphenyl] moiety. The most effective and modern method for constructing this biphenyl structure is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This palladium-catalyzed reaction creates a carbon-carbon bond between an aryl boronic acid and an aryl halide. nih.gov

There are two primary strategies to incorporate this scaffold:

Direct Coupling on a Phenylalanine Core: A protected 4-borono-L-phenylalanine or 4-iodo-L-phenylalanine can undergo a Suzuki coupling with the corresponding aryl partner (4-chlorophenylboronic acid or 1-chloro-4-iodobenzene, respectively) to form the biphenyl side chain directly on the amino acid backbone. acs.orgcapes.gov.br This approach has been successfully demonstrated using microwave irradiation to facilitate the reaction in minutes with unprotected amino acids, which simplifies the synthetic sequence by avoiding protection and deprotection steps. acs.org

Pre-synthesis of the Side Chain: The electrophilic side chain, 4-bromomethyl-4'-chlorobiphenyl, can be synthesized separately and then used in an alkylation reaction as described in sections 2.1.1 and 2.1.2. The synthesis of this precursor involves a Suzuki coupling between a suitable pair, such as (4-bromomethyl)phenylboronic acid and 1-chloro-4-iodobenzene. An alternative classical method for biphenyl synthesis is the Gomberg-Bachmann reaction, which involves the diazotization of an aniline (B41778) followed by reaction with an aromatic substrate. patsnap.com

Functional Group Interconversions from Related Analogs

Functional group interconversions provide synthetic flexibility, allowing for the preparation of the target molecule from more readily available analogs. This can involve modifying the halogen on the biphenyl ring or transforming other groups on the amino acid side chain. crdeepjournal.org For instance, a sulfonate ester, which is a very good leaving group, can be converted into a halide via an SN2 reaction with a sodium halide (Finkelstein Reaction). crdeepjournal.org

In the context of the target compound, a related analog such as N-Fmoc-4-(4-bromophenyl)-D-phenylalanine could theoretically be converted to the desired chloro-derivative, although the direct synthesis via Suzuki coupling is generally more efficient. A more practical application of this principle is seen in the modification of related side-chain functionalities. For example, a cyano group can be a versatile synthetic handle; N-Fmoc-4-cyano-D-phenylalanine can be incorporated into a peptide and later converted to functionalities like aminomethyl or amidino groups. capes.gov.br This demonstrates that a related biphenyl analog containing a cyano or nitro group could serve as a precursor, with the final step being the conversion of that group to the chloro substituent.

Optimization of Synthetic Pathways for Scalable Production

Transitioning from laboratory-scale synthesis to scalable production requires optimization of the entire synthetic pathway to ensure efficiency, cost-effectiveness, and safety. rsc.orgprinceton.edu Key strategies for the scalable synthesis of complex unnatural amino acids include:

Telescoped or One-Pot Reactions: Combining multiple synthetic steps into a single process without isolating intermediates reduces waste, cycle times, and handling of potentially hazardous materials. phasetransfer.comrsc.org

Use of Robust and Cost-Effective Catalysts: For catalytic steps, selecting cheaper and more stable catalysts is crucial. For example, some processes have been optimized using ruthenium-based catalysts instead of more expensive iridium-based systems. rsc.org Nickel-catalyzed Suzuki couplings are also gaining traction as a lower-cost alternative to palladium. nih.gov

Continuous Flow Chemistry: Flow reactors offer significant advantages for scale-up over traditional batch processing. They provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and allow for higher throughput. princeton.eduunimi.it Continuous flow processes have been developed for Suzuki couplings, hydrogenations, and amidations, all of which can be part of the synthesis of the target molecule. rsc.org

Minimization of Protecting Groups: Synthetic routes that avoid or minimize the use of protecting and deprotecting steps are more efficient and generate less waste. The direct Suzuki coupling on unprotected amino acids is a prime example of this principle. acs.org

Biocatalysis: For some amino acids, whole-cell biotransformations using engineered enzymes like transaminases offer a green and highly selective alternative to chemical synthesis, though this is more established for simpler structures. nih.gov

Integration and Role in Advanced Peptide Synthesis Methodologies

Utility in Solid-Phase Peptide Synthesis (SPPS) Strategies

The primary application of N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that has become the standard for producing synthetic peptides for research and therapeutic development. creative-peptides.comnih.gov The compound's structure is ideally suited for the iterative nature of SPPS. sigmaaldrich.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino function of the amino acid. embrapa.br Its use is a cornerstone of one of the two major SPPS protocols. nih.gov This strategy offers a significant advantage through its principle of orthogonality, where the temporary Nα-Fmoc protection is removed under mild basic conditions, while the permanent side-chain protecting groups remain intact until the final acid-mediated cleavage step. nih.govnih.gov This prevents the cumulative damage to side-chains that can occur with repeated acid treatments in alternative strategies like Boc-SPPS. nih.govpeptide.com

The deprotection of the Fmoc group is a well-understood mechanistic process. researchgate.net It proceeds via a β-elimination reaction initiated by a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.combibliomed.org The base abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate (B1207046) and the release of the free amine, carbon dioxide, and a reactive electrophile, dibenzofulvene (DBF). researchgate.netnih.gov The excess piperidine in the deprotection solution serves a dual purpose by not only acting as the base but also as a scavenger for the DBF byproduct, forming a stable adduct that is easily washed away from the peptide-resin. peptide.comnih.gov The strong UV absorbance of the Fmoc group and its dibenzofulvene-piperidine adduct allows for real-time spectrophotometric monitoring of the deprotection and coupling steps, ensuring the efficiency of the synthesis cycle. peptide.com

Table 1: Key Features of the Fmoc Protection Strategy
FeatureDescriptionMechanism/ReagentReference(s)
Protection Group 9-fluorenylmethyloxycarbonyl (Fmoc)Protects the Nα-amino group of the amino acid. embrapa.br
Deprotection Condition Mildly basicTypically 20% piperidine in DMF. peptide.com
Deprotection Mechanism β-eliminationBase abstracts the fluorenyl proton, leading to elimination. researchgate.netnih.gov
Byproduct Scavenging Excess secondary aminePiperidine traps the reactive dibenzofulvene (DBF) byproduct. nih.gov
Orthogonality Compatible with acid-labile side-chain protectionFmoc group is stable to acids (like TFA) used for final cleavage. nih.govpeptide.com
Reaction Monitoring UV SpectrophotometryThe strong UV absorbance of the Fmoc group allows for process monitoring. peptide.com

The incorporation of this compound into peptide sequences is a strategic decision to impart specific, desirable characteristics. As an unnatural amino acid, it is used to create complex, bioactive peptides and peptidomimetics that go beyond the capabilities of the 20 proteinogenic amino acids. nih.govnih.gov

The key strategic advantages include:

Enhanced Proteolytic Stability: Proteases, the enzymes that degrade peptides, are highly stereospecific and primarily recognize L-amino acids. The incorporation of a D-amino acid like D-phenylalanine at a potential cleavage site effectively renders the peptide bond resistant to enzymatic hydrolysis, significantly increasing the peptide's half-life in biological systems. nih.govcore.ac.uk

Increased Hydrophobicity and Binding Affinity: The 4-chlorophenyl side chain is more hydrophobic than a standard phenyl group. This enhanced hydrophobicity can influence peptide folding and accelerate aggregation kinetics, a property that can be exploited in the study of amyloidogenic peptides. nih.gov Furthermore, halogen substituents can enhance binding affinity with protein targets by interacting with hydrophobic pockets. nih.gov

Probing Molecular Interactions: The chlorine atom can serve as a unique probe in structure-activity relationship (SAR) studies. Its size, electronegativity, and ability to form halogen bonds provide a tool for fine-tuning the binding affinity and selectivity of a peptide for its receptor. nih.govnih.gov

While SPPS is a robust technique, several side reactions can compromise the purity and yield of the final peptide. bibliomed.org Common issues include racemization (loss of chiral purity), diketopiperazine formation at the dipeptide stage, and aspartimide formation when using aspartic acid. bibliomed.orgpeptide.com

The use of this compound requires careful consideration of these potential pitfalls. Diketopiperazine formation, a cyclization reaction that cleaves the first two amino acids from the resin, is particularly prevalent when the second residue is a D-amino acid or proline. peptide.com To mitigate this, strategies such as using sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or immediately coupling the third amino acid after deprotection of the second are employed. peptide.com

The coupling efficiency of halogenated amino acids can be influenced by the electronic nature of the substituent. While standard coupling reagents like HBTU are often effective, challenging sequences may benefit from specialized protocols. bibliomed.org For instance, studies on fluorinated amino acids have utilized alternative activators like HOAt/DIC and COMU/DIPEA to ensure complete and efficient coupling. nih.gov The prevention of racemization is critical, and the urethane-based Fmoc protection itself helps to suppress this side reaction during the activation and coupling steps. nih.gov

Contributions to Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant method, solution-phase peptide synthesis (SPPS) remains important, particularly for large-scale production and the synthesis of shorter peptides or fragments. This compound can be utilized in these approaches as well. nih.govpeptide.com

The Fmoc group was originally introduced for solution-phase chemistry. nih.gov However, its application in this context can be complicated by the need to separate the final peptide from the dibenzofulvene (DBF) byproduct, which, unlike the volatile byproducts of Boc-chemistry, is a non-volatile substance. nih.gov Despite this challenge, established solution-phase coupling procedures, involving activating agents like TBTU and HOBt in organic solvents, can be successfully applied. nih.gov Research into greener solvents, such as propylene (B89431) carbonate, is ongoing to make solution-phase synthesis more environmentally sustainable and potentially simplify purification. researchgate.net

Impact on Peptide Conformational Control and Stability through Backbone and Side-Chain Modifications

The true power of incorporating this compound lies in its ability to precisely control the three-dimensional structure and stability of the resulting peptide. This control is exerted through both its D-configuration (a backbone modification) and its unique side-chain.

The D-amino acid configuration inherently introduces a significant kink in the peptide backbone, disrupting standard secondary structures like α-helices and β-sheets. This property is often used to induce specific turns or to create proteolytically stable analogs of biologically active peptides. core.ac.uk

Research on Structural Analogues and Halogenation Effects

Comparative Studies with Other Halogenated Phenylalanine Derivatives

Comparative studies involving various halogenated Fmoc-phenylalanine derivatives have been crucial in understanding the driving forces behind their self-assembly into structures such as amyloid-like fibrils and hydrogels. The incorporation of single halogen atoms (fluorine, chlorine, bromine) onto the aromatic side-chain of Fmoc-phenylalanine has been shown to significantly enhance the efficiency of this self-assembly process compared to the non-halogenated parent compound. researchgate.net

The specific halogen atom and its position on the phenyl ring exert a strong influence on both the rate of self-assembly and the mechanical properties of the hydrogels formed. researchgate.net This is due to a complex interplay of steric and electronic effects.

Halogen Identity: The rigidity of the resulting hydrogel, as measured by the storage modulus (G'), often follows the trend F > Cl > Br. researchgate.net This suggests that smaller and more electronegative halogens can lead to mechanically stronger gels. researchgate.net

Halogen Position: The substitution position (ortho, meta, or para) also critically affects the hydrogel's properties. Studies have shown that the storage modulus can vary significantly based on the halogen's location, with one study reporting a trend of meta > ortho > para. researchgate.net For instance, the storage modulus for Fmoc-3-F-Phe was found to be substantially higher than that for Fmoc-4-Br-Phe, demonstrating the wide range of mechanical properties achievable through subtle atomic substitutions. researchgate.net Similarly, the rate of self-assembly has been observed to increase as the halogen substituent moves from the ortho to the meta and then to the para position. researchgate.net

These findings highlight that minimal atomic changes can be used to precisely tune the self-assembly and material properties of small molecule hydrogelators. researchgate.net

Table 1: Influence of Halogen Identity and Position on Hydrogel Mechanical Properties of Fmoc-Phe Derivatives
CompoundHalogenPositionReported Storage Modulus (G') TrendKey Observation
Fmoc-3-F-PheFluorinemetaHighest (~4200 Pa)Smaller, more electronegative halogens in the meta position can lead to significantly stiffer hydrogels. researchgate.net
Fmoc-X-Phe SeriesF, Cl, Brortho, meta, parameta > ortho > paraThe substitution position significantly impacts the resulting storage modulus. researchgate.net
Fmoc-X-Phe SeriesF, Cl, Br-F > Cl > BrDecreasing rigidity is observed with increasing size and decreasing electronegativity of the halogen. researchgate.net
Fmoc-4-Br-PheBromineparaLowest (~130 Pa)Demonstrates the wide tunable range of mechanical properties. researchgate.net

Stereochemistry plays a critical role in the hierarchical assembly of peptides. The introduction of D-amino acids into L-peptide sequences, creating heterochiral peptides, can significantly alter the resulting supramolecular structures. acs.orgnih.gov This chirality switching can disrupt or modify the formation of β-sheet structures, which are fundamental to many self-assembling systems. nih.gov The effect is often dependent on the specific location of the D-amino acid and the steric hindrance of its side chain. nih.gov

Design and Synthesis of N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine Analogues for Structure-Function Elucidation

The design and synthesis of analogues of this compound are central to elucidating structure-function relationships in self-assembling systems. By systematically modifying the chemical structure, researchers can probe the specific contributions of different molecular features to the assembly process and the final properties of the material. rsc.org

The synthesis of such analogues often involves standard peptide synthesis methodologies, where the Fmoc group serves as a key protecting group for the amine functionality. chemimpex.comwikipedia.org The core of the synthesis is the creation of the non-standard amino acid itself, in this case, 4-(4-Chlorophenyl)-D-phenylalanine and its variants. Analogues can be designed by:

Varying the Halogen: Replacing the chlorine atom with other halogens like fluorine, bromine, or iodine to study the effect of halogen size, electronegativity, and the potential for halogen bonding. rsc.orgresearchgate.net

Altering the Halogen Position: Moving the halogen to the ortho or meta positions on either phenyl ring to investigate steric and electronic positional effects. rsc.orgresearchgate.net

Changing Stereochemistry: Synthesizing the L-enantiomer to compare its assembly with the D-enantiomer, providing insights into chiral recognition and control in supramolecular polymerization.

Modifying the Backbone or Termini: Adding functional groups to the C-terminus, such as diaminopropane (DAP), to create cationic derivatives whose self-assembly can be triggered by ionic strength. rsc.org

These synthetic efforts produce a library of related compounds, allowing for systematic studies that correlate subtle changes in the molecular scaffold with significant differences in self-assembly potential, morphology of the resulting nanostructures, and the viscoelastic properties of the hydrogels. rsc.orgresearchgate.net

Investigation of Aromatic Interactions and Hydrophobic Contributions in Supramolecular Assemblies

The self-assembly of Fmoc-protected amino acid derivatives is driven by a combination of noncovalent interactions. beilstein-journals.org For compounds like this compound and its analogues, aromatic and hydrophobic interactions are particularly dominant forces.

Aromatic Interactions (π-π Stacking): The bulky, aromatic Fmoc group is a primary driver for self-assembly through π-π stacking. aalto.fi The phenyl side-chain of the phenylalanine residue also participates in these interactions. Halogenation modifies the electronic properties of the aromatic ring, which can modulate the strength and geometry of these π-π stacking interactions, thereby influencing the kinetics and thermodynamics of fibril formation. nih.gov The introduction of halogens can perturb the electron density distribution of the aromatic ring, affecting whether the residues adopt stacked (face-to-face) or T-shaped (edge-to-face) geometries, which are crucial for molecular self-recognition during assembly. nih.gov

Halogen Bonding: In addition to modulating π-π and hydrophobic interactions, heavier halogens like bromine and especially iodine can participate in halogen bonding. nih.govacs.orgmdpi.com This is a directional, noncovalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule (e.g., a carbonyl oxygen). mdpi.com This interaction can provide an additional stabilizing force that influences the molecular packing and chirality of the supramolecular structures. nih.govacs.org

Table 2: Key Noncovalent Interactions in the Assembly of Halogenated Fmoc-Phenylalanine Derivatives
Interaction TypeContributing Molecular MoietiesEffect of HalogenationImpact on Self-Assembly
π-π StackingFmoc group, Phenyl side-chainModulates electron density of the aromatic ring, influencing interaction strength and geometry. nih.govDrives initial aggregation and stabilizes fibril structures. aalto.fiacs.org
Hydrophobic InteractionsFmoc group, Phenyl side-chain, Aliphatic backbone portionsGenerally increases the hydrophobicity of the side chain. nih.govPromotes aggregation in aqueous media to minimize contact with water; lowers critical gelation concentration. nih.govnih.gov
Hydrogen BondingCarbamate (B1207046) and Carboxylic acid groupsIndirectly affected by changes in molecular packing induced by halogens.Crucial for directing the unilateral growth of fibrils and stabilizing the peptide network. acs.orgresearchgate.net
Halogen BondingHalogen atom (esp. Br, I) on the phenyl ringIntroduces a directional interaction with nucleophilic sites (e.g., carbonyl oxygen). mdpi.comCan provide additional stability and control over molecular packing and supramolecular chirality. nih.govacs.org

Advanced Analytical and Characterization Techniques in Research Context

Chromatographic Methodologies for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as the primary and indispensable tool for assessing the purity of N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine. This technique separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a solvent or solvent mixture). For this compound, reverse-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile, frequently with additives like trifluoroacetic acid to improve peak shape.

The purity of commercial batches of this compound is consistently reported to be high, as determined by HPLC analysis. This confirms the efficacy of the synthetic and purification processes employed in its manufacture. The compound is typically available with a purity of ≥98.0% chemimpex.comsigmaaldrich.com. This level of purity is essential for its primary application as a building block in solid-phase peptide synthesis, where even small impurities can lead to the formation of undesirable side products in the final peptide sequence chemimpex.com.

Preparative HPLC can also be employed for the isolation and purification of the compound from a crude reaction mixture. By scaling up the principles of analytical HPLC, larger quantities of the material can be processed to achieve the high purity required for subsequent research applications researchgate.net.

Table 1: Typical Purity Specifications for this compound
ParameterSpecificationAnalytical Method
Chemical Purity≥98.0%HPLC

Spectroscopic Approaches for Structural Confirmation in Synthetic Research

Once purified, the definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are used to confirm the presence and connectivity of atoms within the molecule.

¹H NMR spectra would confirm the presence of all protons in the molecule, with characteristic chemical shifts for the aromatic protons of the fluorenyl, chlorophenyl, and phenyl rings, as well as the aliphatic protons of the phenylalanine backbone and the Fmoc group.

¹³C NMR spectra would complement this by showing signals for all unique carbon atoms, including the carbonyl carbons of the acid and the carbamate (B1207046), and the distinct aromatic and aliphatic carbons.

While specific spectral data for this compound is not detailed in the provided search results, studies on other Fmoc-protected amino acids demonstrate the utility of NMR in confirming their structures nih.govrsc.org. The interpretation of these spectra provides unambiguous evidence of the correct chemical structure.

Mass Spectrometry (MS) is another critical technique used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The mass spectrum will show a peak corresponding to the molecular ion (or a related ion, such as [M+H]⁺ or [M+Na]⁺), which must match the calculated molecular weight of C₂₄H₂₀ClNO₄ (421.87 g/mol ) chemimpex.comsigmaaldrich.com. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule with very high accuracy.

Table 2: Key Spectroscopic Data for Structural Confirmation
TechniqueInformation ObtainedExpected Result for C₂₄H₂₀ClNO₄
¹H NMRProton environment and connectivityCharacteristic signals for aromatic and aliphatic protons
¹³C NMRCarbon skeletonDistinct signals for all 24 carbon atoms
Mass SpectrometryMolecular weight and formulaMolecular ion peak corresponding to 421.87 g/mol

Enantiomeric Purity Determination in Asymmetric Synthesis

As this compound is a chiral compound, with the stereocenter at the alpha-carbon, it is crucial to determine its enantiomeric purity, especially when it is produced through asymmetric synthesis or when its stereochemical integrity is vital for its biological application. The presence of the undesired L-enantiomer can have significant consequences in peptide synthesis and drug development.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used and reliable method for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds like this one. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers. This differential interaction leads to different retention times for the D- and L-enantiomers, allowing for their separation and quantification.

The synthesis of D-phenylalanine derivatives often employs methods where the enantiomeric excess is a critical measure of the reaction's success, and HPLC is the standard method for this determination nih.gov. For structurally related Fmoc-protected amino acids, chiral HPLC is explicitly mentioned as the method for purity assessment, indicating its direct applicability to the target compound chemimpex.com. The goal is typically to achieve high enantiomeric purity, often exceeding 99% ee, to ensure that the resulting peptides have the correct three-dimensional structure and biological activity.

Table 3: Method for Enantiomeric Purity Analysis
TechniquePrincipleApplication
Chiral HPLCSeparation of enantiomers using a chiral stationary phaseQuantification of D- and L-enantiomers to determine enantiomeric excess (ee)

Q & A

Basic Research Questions

Q. How is N-Fmoc-4-(4-Chlorophenyl)-D-phenylalanine synthesized, and what steps ensure enantiomeric purity?

  • Methodological Answer : The synthesis typically involves introducing the 4-chlorophenyl group to a phenylalanine backbone followed by Fmoc protection. A common approach uses diethyl acetamidomalonate and 4-chlorophenyl precursors, with chiral resolution via preparative HPLC or enzymatic methods to isolate the D-isomer. For example, analogous protocols for Fmoc-D-β-pyridylalanine employ condensation, hydrolysis, and resolution steps to achieve enantiopurity . The final product is verified via chiral HPLC (e.g., using amylose-based columns) and optical rotation analysis .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess ≥98% purity. Free amino acid content should be ≤0.1% .
  • Structural Confirmation :
  • NMR (¹H/¹³C): Peaks at δ ~7.2–7.4 ppm (aromatic protons) and δ ~4.3–4.5 ppm (Fmoc α-CH) confirm the substituents .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (C₂₄H₂₀ClNO₄; expected [M+H]⁺ = 422.1) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. How does the 4-chlorophenyl substituent influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The chloro group increases hydrophobicity, reducing aqueous solubility. To mitigate this:

  • Solubility Optimization : Use DMF or DCM as solvents during coupling. For in vivo applications, PEGylation (e.g., PEG-fDAO in pharmacokinetic studies) or nanoformulation can enhance bioavailability .
  • Reactivity : The electron-withdrawing chloro group may slow coupling efficiency. Activate with HBTU/HOBt and extend reaction times (2–4 hours) for >95% yield .

Q. What are the pharmacological implications of using the D-isomer versus the L-isomer?

  • Methodological Answer : The D-isomer resists proteolytic degradation, extending half-life in vivo. For example, PEGylated D-amino acid oxidase (PEG-fDAO) with D-phenylalanine exhibits a t₁/₂ of ~33.7 hours vs. 7.7 hours for the L-form . This stability is critical for enzyme-prodrug systems targeting inflammatory mediators (e.g., TNF-α) .

Q. How can researchers address low solubility in biochemical assays?

  • Methodological Answer :

  • Co-solvents : Add 10–20% DMSO or ethanol to aqueous buffers.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonation) at the para position without altering the chiral center .
  • Carrier Systems : Encapsulate in cyclodextrin or lipid nanoparticles to improve dispersion .

Key Research Considerations

  • Stereochemical Integrity : Monitor via polarimetry ([α]D²⁵ = -15° to -25° for D-isomer) .
  • Toxicity : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vivo use .
  • Applications : Used in peptide-based inhibitors targeting proteases (e.g., SARS-CoV-2 Mpro) due to enhanced metabolic stability .

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